

chemical structure and IUPAC name of 5,6-Dimethoxybenzo[d]thiazole

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Compound of Interest

Compound Name: 5,6-Dimethoxybenzo[d]thiazole

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An In-depth Technical Guide to 5,6-Dimethoxybenzo[d]thiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Dimethoxybenzo[d]thiazole is a heterocyclic organic compound featuring a benzothiazole core substituted with two methoxy groups. The benzothiazole scaffold is a prominent pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.^{[1][2][3]} This technical guide provides a comprehensive overview of the chemical structure, IUPAC name, physicochemical properties, proposed synthesis, and potential biological significance of **5,6-Dimethoxybenzo[d]thiazole**.

Chemical Structure and IUPAC Name

The chemical structure of **5,6-Dimethoxybenzo[d]thiazole** consists of a benzene ring fused to a thiazole ring, with methoxy groups attached at the 5th and 6th positions of the bicyclic system.

Chemical Structure:

IUPAC Name: 5,6-Dimethoxy-1,3-benzothiazole^[4]

Physicochemical Properties

A summary of the key physicochemical properties of **5,6-Dimethoxybenzo[d]thiazole** and related compounds is presented in the table below. Data for the target compound is supplemented with information from analogous structures where direct experimental values are not readily available.

Property	Value	Source
Molecular Formula	C ₉ H ₉ NO ₂ S	-
Molecular Weight	195.24 g/mol	-
CAS Number	58249-69-7	[5]
Appearance	Predicted: Solid	-
Melting Point	Not reported	-
Boiling Point	Predicted: 300.1 ± 22.0 °C at 760 mmHg	-
Density	Predicted: 1.3 ± 0.1 g/cm ³	-
LogP	Predicted: 1.75	-
Solubility	Predicted: Poorly soluble in water; soluble in organic solvents like DMSO and DMF.	[6]

Spectroscopic Data (Predicted)

Technique	Predicted Data
¹ H-NMR	Aromatic protons on the benzene ring are expected to appear as singlets or doublets in the aromatic region. The proton on the thiazole ring will likely be a singlet at a distinct chemical shift. The methoxy groups will each produce a singlet in the upfield region. The exact chemical shifts and coupling constants would require experimental determination.
¹³ C-NMR	Nine distinct carbon signals are expected. The chemical shifts will be influenced by the methoxy groups, the nitrogen and sulfur heteroatoms, and the aromatic system.
IR Spectroscopy	Characteristic peaks for C-H aromatic stretching, C=N stretching of the thiazole ring, C-O stretching of the methoxy groups, and C-S stretching are anticipated.
Mass Spectrometry	A molecular ion peak (M^+) at $m/z \approx 195$ would be expected, corresponding to the molecular weight of the compound.

Experimental Protocols: Proposed Synthesis

A specific, detailed experimental protocol for the synthesis of **5,6-Dimethoxybenzo[d]thiazole** is not widely published. However, a plausible synthetic route can be proposed based on established methods for the synthesis of benzothiazole derivatives. A common and effective method involves the condensation of a substituted 2-aminothiophenol with a suitable cyclizing agent.

Proposed Synthesis of **5,6-Dimethoxybenzo[d]thiazole**:

This proposed two-step synthesis starts from the commercially available 4,5-dimethoxyaniline.

Step 1: Synthesis of 2-amino-4,5-dimethoxybenzenethiol

- Thiocyanation: 4,5-dimethoxyaniline is reacted with ammonium thiocyanate in the presence of a halogen, such as bromine or iodine, in a suitable solvent like acetic acid. This introduces a thiocyanate group at the ortho position to the amino group.
- Reduction: The resulting 2-amino-4,5-dimethoxyphenyl thiocyanate is then reduced to the corresponding thiol. This can be achieved using a reducing agent like sodium borohydride or lithium aluminum hydride.

Step 2: Cyclization to **5,6-Dimethoxybenzo[d]thiazole**

- The 2-amino-4,5-dimethoxybenzenethiol is reacted with formic acid.
- The reaction mixture is heated under reflux for several hours.
- Upon cooling, the product, **5,6-Dimethoxybenzo[d]thiazole**, is expected to precipitate and can be purified by recrystallization.

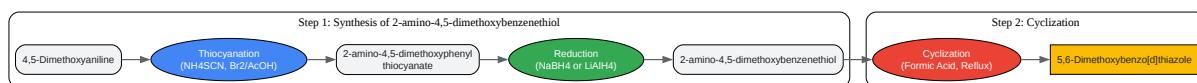
Biological Significance and Potential Applications

The benzothiazole nucleus is a key structural motif in a variety of biologically active compounds.^{[1][2][3]} The introduction of methoxy groups at the 5 and 6 positions can significantly influence the pharmacokinetic and pharmacodynamic properties of the molecule.

- Anticancer Activity: Many substituted benzothiazoles have demonstrated potent anticancer activity.^[7] For instance, derivatives of 2-(4-aminophenyl)benzothiazole have shown promising results against various cancer cell lines. The methoxy groups on the benzene ring of **5,6-Dimethoxybenzo[d]thiazole** may modulate its interaction with biological targets and could be explored for potential antiproliferative effects.
- Antiviral Activity: A derivative of the closely related 5,6-dihydroxybenzo[d]thiazole-2-amine has been identified as an allosteric inhibitor of the NS2B/NS3 protease of both Dengue and Zika viruses, highlighting the potential of this scaffold in the development of antiviral agents.^[8]
- Antimicrobial Activity: Benzothiazole derivatives are known to possess antibacterial and antifungal properties. The specific substitution pattern of **5,6-Dimethoxybenzo[d]thiazole** could confer activity against various microbial strains.

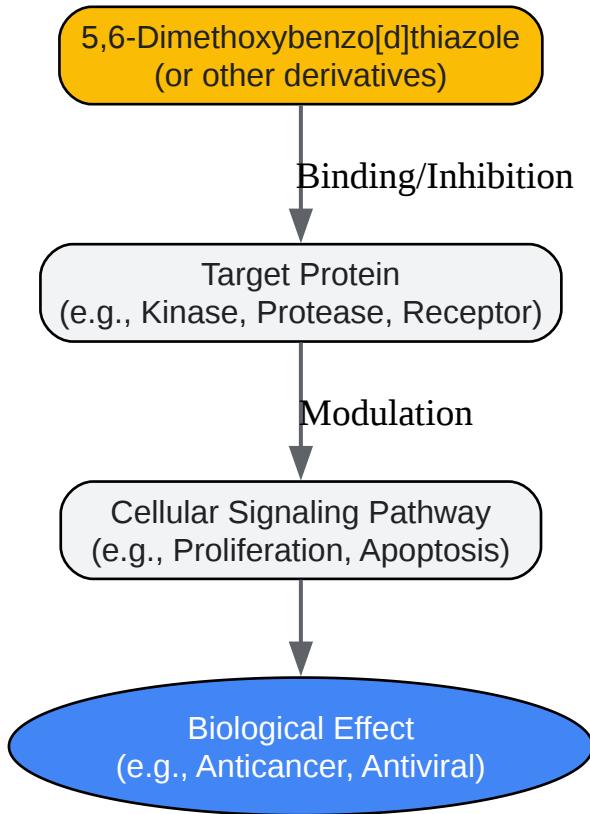
Signaling Pathways and Experimental Workflows

To visualize the proposed synthesis, a logical workflow diagram is provided below. As specific signaling pathway interactions for this compound are not yet elucidated, a general representation of a potential mechanism of action for benzothiazole derivatives is also included.



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Caption: Proposed two-step synthesis of **5,6-Dimethoxybenzo[d]thiazole**.



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Caption: General mechanism of action for biologically active benzothiazoles.

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